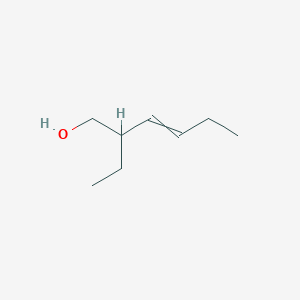
2-Ethyl-3-hexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-hexen-1-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in the hexane chain, and a hydroxyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hexen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-1-hexanol with a suitable dehydrating agent to form the corresponding alkene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position . Another method involves the use of Grignard reagents, where 2-ethyl-1-hexanal is reacted with a Grignard reagent to form the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-ethyl-3-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethyl-3-hexenal or further to 2-ethyl-3-hexanoic acid.
Reduction: Reduction of this compound can yield 2-ethyl-3-hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Ethyl-3-hexenal, 2-ethyl-3-hexanoic acid.
Reduction: 2-Ethyl-3-hexanol.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-hexen-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-hexen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in various metabolic processes . The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
2-Ethyl-3-hexen-1-ol can be compared with other similar compounds, such as:
3-Hexen-1-ol: This compound has a similar structure but lacks the ethyl group at the second carbon atom.
2-Ethyl-1-hexanol: This compound is a saturated alcohol and does not have the double bond present in this compound.
2-Ethyl-3-hexenal: This compound is an aldehyde and is formed by the oxidation of this compound.
The unique combination of the hydroxyl group and the double bond in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
Número CAS |
53907-73-6 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-ethylhex-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
WNQFVERFIHFVJG-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


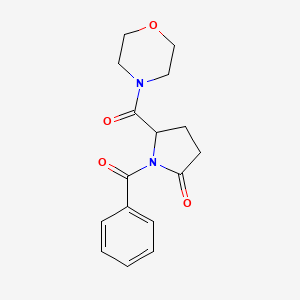
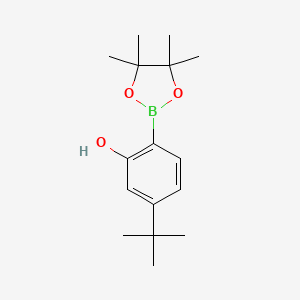

![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
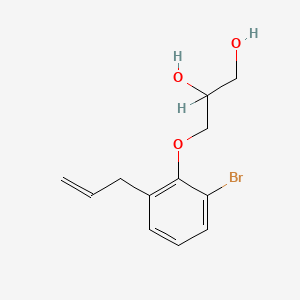

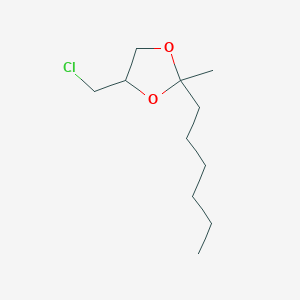
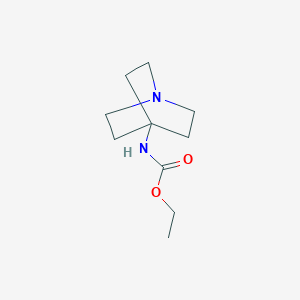
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

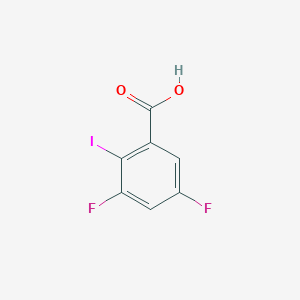
![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
